molecular formula C31H41NO12 B12289628 8-Ethoxycarbonyloctyl-(3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido--D-glucopyranoside

8-Ethoxycarbonyloctyl-(3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido--D-glucopyranoside

Cat. No.: B12289628
M. Wt: 619.7 g/mol
InChI Key: OZILGRHVKAHOTM-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 8-Ethoxycarbonyloctyl-(3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido–D-glucopyranoside involves multiple steps. The starting materials typically include 2-deoxy-2-phthalimido–D-glucopyranoside and ethoxycarbonyloctyl derivatives. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the acetylation and phthalimido group formation . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

8-Ethoxycarbonyloctyl-(3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido–D-glucopyranoside undergoes various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Ethoxycarbonyloctyl-(3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido–D-glucopyranoside involves its interaction with specific molecular targets. The compound’s phthalimido group plays a crucial role in binding to proteins and enzymes, thereby influencing various biochemical pathways .

Comparison with Similar Compounds

Similar compounds to 8-Ethoxycarbonyloctyl-(3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido–D-glucopyranoside include:

Properties

Molecular Formula

C31H41NO12

Molecular Weight

619.7 g/mol

IUPAC Name

ethyl 9-[4,5-diacetyloxy-6-(acetyloxymethyl)-3-(1,3-dioxoisoindol-2-yl)oxan-2-yl]oxynonanoate

InChI

InChI=1S/C31H41NO12/c1-5-39-25(36)16-10-8-6-7-9-13-17-40-31-26(32-29(37)22-14-11-12-15-23(22)30(32)38)28(43-21(4)35)27(42-20(3)34)24(44-31)18-41-19(2)33/h11-12,14-15,24,26-28,31H,5-10,13,16-18H2,1-4H3

InChI Key

OZILGRHVKAHOTM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCCCCCOC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)N2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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